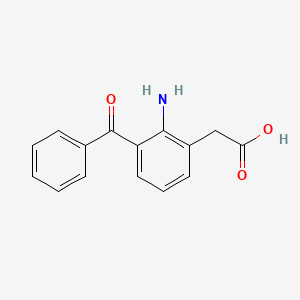

Amfenac

Übersicht

Beschreibung

Es wird vor allem wegen seiner starken schmerzstillenden Eigenschaften eingesetzt und ist bekannt dafür, Cyclooxygenase-1 (COX-1) und Cyclooxygenase-2 (COX-2) zu hemmen, Enzyme, die an der Produktion von Prostaglandinen beteiligt sind, die Schmerzen und Entzündungen verursachen .

Herstellungsmethoden

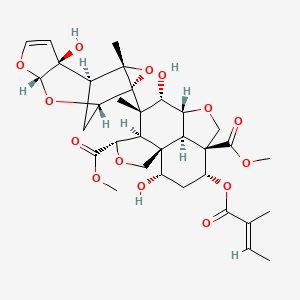

Amfenac kann durch verschiedene Methoden synthetisiert werden. Eine praktikable Route beinhaltet die Strategie der elektrophilen aromatischen Substitution, bei der Anthranile und einfache Arene verwendet werden. Diese Transformation verläuft über eine elektrophile Substitutions- und Rearomatisierungssequenz unter Verwendung von Trifluormethansulfonsäureanhydrid als effektivem Aktivator . Eine andere Methode beinhaltet die reduktive Spaltung von Isoxazolringen zu 2-Aminodiarylketonen, die wichtige synthetische Vorstufen für verschiedene auf dem Markt erhältliche NSAR wie this compound sind .

Wissenschaftliche Forschungsanwendungen

Amfenac hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als wichtiges Zwischenprodukt bei der Synthese anderer NSAR verwendet.

Biologie: this compound wird auf seine Rolle bei der Hemmung der COX-1- und COX-2-Enzyme untersucht, die an der Entzündungsreaktion beteiligt sind.

Medizin: Es wird zur Behandlung von Schmerzen und Entzündungen eingesetzt, insbesondere bei ophthalmischen Anwendungen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität der Cyclooxygenase-1 (COX-1) und Cyclooxygenase-2 (COX-2) Enzyme hemmt. Diese Enzyme sind für die Produktion von Prostaglandinen verantwortlich, die wichtige Mediatoren von Schmerzen und Entzündungen sind. Durch die Hemmung dieser Enzyme reduziert this compound die Produktion von Prostaglandinen und lindert so Schmerzen und Entzündungen . Die Verbindung ist ein Prodrug, das im Auge schnell zu seiner aktiven Form umgewandelt wird .

Safety and Hazards

Amfenac should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment including chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Wirkmechanismus

Amfenac exerts its effects by inhibiting the activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . The compound is a prodrug that undergoes rapid bioactivation to its active form in the eye .

Biochemische Analyse

Biochemical Properties

Amfenac interacts with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes involved in the production of prostaglandins that cause pain and inflammation . The inhibition of these enzymes by this compound reduces the biosynthesis of prostaglandins .

Cellular Effects

This compound has been shown to increase the radiosensitivity of uveal melanoma cell lines . Treatment of these cell lines with this compound prior to radiation led to a marked reduction in proliferation rates . Furthermore, this compound has been found to inhibit VEGF-induced tube formation and proliferation by endothelial cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by inhibiting the action of prostaglandin H synthase (cyclooxygenase), an enzyme required for prostaglandin production . This inhibition results in decreased formation of prostaglandins, thereby reducing pain and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to increase the radiosensitivity of uveal melanoma cell lines over time . This suggests that this compound may have long-term effects on cellular function, particularly in the context of radiation exposure .

Dosage Effects in Animal Models

Higher initial doses are often used to control inflammation, with the potential for adverse effects at high doses .

Metabolic Pathways

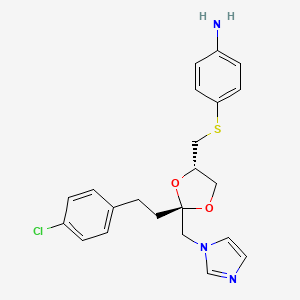

This compound is involved in the nepafenac action pathway . It is a primary metabolite, and its metabolism involves hydroxylation of the aromatic ring leading to glucuronide conjugate formation .

Transport and Distribution

This compound has a high affinity toward serum albumin proteins, with 95.4% bound to human albumin and 99.1% bound to human serum in vitro . This suggests that this compound may be transported and distributed within cells and tissues via binding to these proteins .

Vorbereitungsmethoden

Amfenac can be synthesized through various methods. One practical route involves the electrophilic aromatic substitution strategy, where anthranils and simple arenes are used. This transformation goes through an electrophilic substitution and rearomatization sequence by employing trifluoromethanesulfonic anhydride as an effective activator . Another method involves the reductive cleavage of isoxazole rings to 2-aminodiaryl ketones, which are key synthetic precursors towards several marketed NSAIDs such as this compound .

Analyse Chemischer Reaktionen

Amfenac unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um this compound-Natrium-wasserfrei zu bilden.

Substitution: Elektrophile aromatische Substitutionsreaktionen können an this compound durchgeführt werden, um verschiedene Substituenten in den aromatischen Ring einzuführen.

Hydrolyse: This compound kann hydrolysiert werden, um seine aktive Form im Auge zu bilden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Trifluormethansulfonsäureanhydrid für die elektrophile aromatische Substitution und verschiedene Reduktionsmittel für die reduktive Spaltung von Isoxazolringen . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind 2-Aminodiarylketone und andere substituierte Derivate .

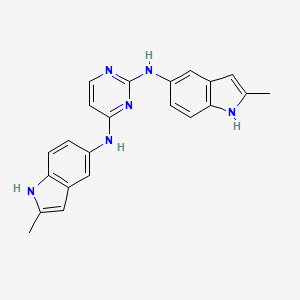

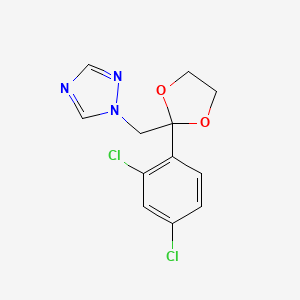

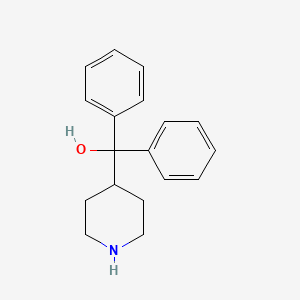

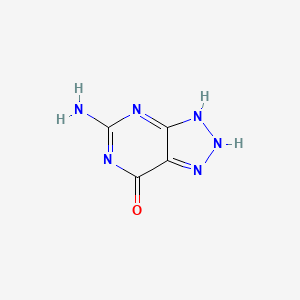

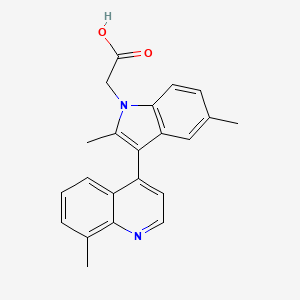

Vergleich Mit ähnlichen Verbindungen

Amfenac ähnelt anderen NSAR wie Nepafenac, Diclofenac und Ketorolac. Es ist einzigartig, da es ein Prodrug ist, das durch enzymatische Hydrolyse im Auge in seine aktive Form umgewandelt werden muss . Diese Eigenschaft verleiht ihm im Vergleich zu anderen NSAR eine höhere okuläre Bioverfügbarkeit . Ähnliche Verbindungen umfassen:

Nepafenac: Ein Prodrug, das im Auge zu this compound umgewandelt wird.

Diclofenac: Ein weiteres NSAR, das zur Behandlung von Schmerzen und Entzündungen eingesetzt wird.

Ketorolac: Ein NSAR mit ähnlichen Anwendungen in der Schmerz- und Entzündungsbehandlung.

Die einzigartige Eigenschaft von this compound, eine enzymatische Umwandlung in seine aktive Form zu erfordern, macht es besonders effektiv bei ophthalmischen Anwendungen und sorgt für eine höhere Bioverfügbarkeit und Potenz .

Eigenschaften

IUPAC Name |

2-(2-amino-3-benzoylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10/h1-8H,9,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYCMDCMZDHQFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61618-27-7 (mono-hydrochloride salt), 61941-56-8 (mono-hydrochloride salt) | |

| Record name | Amfenac [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051579829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90199533 | |

| Record name | Amfenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51579-82-9 | |

| Record name | Amfenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51579-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amfenac [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051579829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amfenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 51579-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amfenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28O5C1J38A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

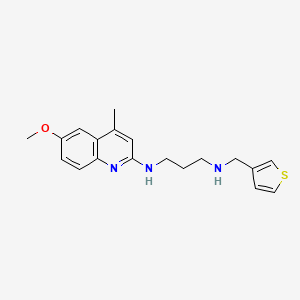

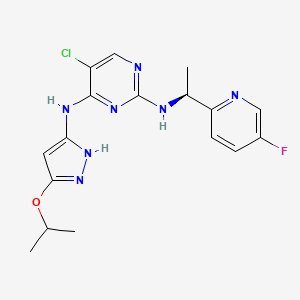

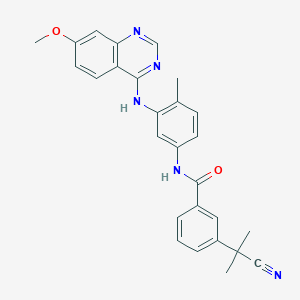

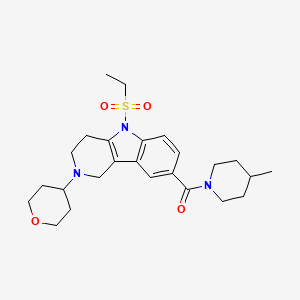

Feasible Synthetic Routes

A: Amfenac is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. [, , , ] These enzymes play a crucial role in the production of prostaglandins, which are inflammatory mediators involved in pain, inflammation, and other physiological processes. [, ] By inhibiting COX activity, this compound effectively reduces prostaglandin synthesis, thereby exerting its anti-inflammatory and analgesic effects. [, , , ]

A: The molecular formula of this compound is C15H13NO3. Its molecular weight is 255.27 g/mol. []

A: While the provided research papers do not contain specific spectroscopic data, they mention that analytical techniques like liquid chromatography tandem mass spectrometry (LC-MS/MS) are used for the quantification of this compound in biological samples. [, , ]

ANone: The provided research primarily focuses on the pharmacological and pharmacokinetic properties of this compound in the context of ophthalmic applications. Information regarding its material compatibility, stability under various conditions, catalytic properties, computational chemistry aspects, environmental impact, and other specific details outlined in points 3-28 is not covered within the provided research. Further investigation beyond these papers would be required to address these aspects.

A: this compound is primarily administered topically in the form of eye drops for ophthalmic conditions. [, , , , , ]

A: this compound, as the active metabolite of Nepafenac, readily penetrates the cornea and achieves therapeutic concentrations in various ocular tissues, including the aqueous humor, iris/ciliary body, and retina/choroid. [, , , , ]

A: Clinical trials have demonstrated the efficacy of this compound in reducing ocular inflammation and pain following cataract surgery. [, , , ] It effectively controls postoperative inflammation and pain, contributing to better patient outcomes. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione](/img/structure/B1665887.png)

![2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide](/img/structure/B1665888.png)

![6-Methyl-N-(5-methyl-1H-pyrazol-3-yl)-2-[(2S)-2-(3-pyridin-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]pyrimidin-4-amine](/img/structure/B1665891.png)